2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative with potential pharmacological properties. Benzenesulfonamide compounds have been widely studied due to their diverse biological activities, including their role as cyclooxygenase inhibitors . The presence of a fluorine atom in these compounds has been shown to enhance selectivity for certain biological targets .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to achieve desired biological activities. For instance, the introduction of a fluorine atom at specific positions can significantly increase the selectivity of the compound for certain enzymes, such as COX-2 over COX-1 . Additionally, the use of fluorinated enamides as precursors in heterocyclic synthesis has been explored, with the presence of fluorine atoms conferring unique electrophilic reactivity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds can be analyzed using density functional theory (DFT). DFT calculations, such as those performed
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitory and Anticonvulsant Action
Benzenesulfonamide derivatives, including compounds structurally similar to the queried chemical, have been studied for their inhibitory action against human carbonic anhydrase (CA) isoforms. Specific derivatives have shown low nanomolar inhibitory action against hCA II, a form involved in epileptogenesis. Additionally, some of these derivatives demonstrated effective seizure protection in mouse models of the disease and were effective upon oral administration to Wistar rats in inhibiting seizure episodes, showcasing their potential as anticonvulsants (Mishra et al., 2017).
Synthesis and Pharmacological Evaluation
Another study focused on synthesizing and evaluating novel derivatives, including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were tested for antidepressant and antianxiety activities, with some showing significant activity in reducing immobility times in albino mice and displaying notable antianxiety effects (Kumar et al., 2017).
PET Imaging of Colony-Stimulating Factor 1 Receptor
A study developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. The ligand exhibited binding affinity and was synthesized for dynamic PET/CT imaging. The study showed higher uptake in the treated mouse brain compared to control, indicating specificity and potential utility in neuroinflammation imaging (Lee et al., 2022).
Synthesis of Antipsychotic Agents
A study synthesized and evaluated a series of conformationally restricted butyrophenones as antipsychotic agents. These compounds were tested for their affinity for dopamine and serotonin receptors, and for their antipsychotic potential in vivo. The findings suggest that some of these compounds may be effective as antipsychotic drugs (Raviña et al., 2000).
Synthesis of ABT-263, an Anticancer Drug Candidate
ABT-263, a Bcl-2 inhibitor and anticancer drug candidate, was efficiently synthesized. The key intermediates for this synthesis were 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide and others. This work could be foundational for new process development of this drug (Wang et al., 2008).
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S/c23-16-3-6-18(7-4-16)27-9-11-28(12-10-27)20(21-2-1-13-31-21)15-26-32(29,30)22-14-17(24)5-8-19(22)25/h1-8,13-14,20,26H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGLTGAAAGZUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.